molecular formula C13H11N3O2 B8674605 1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one

1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one

Cat. No.: B8674605
M. Wt: 241.24 g/mol
InChI Key: VWVZXDXHWWKDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyridone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and functionalization steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds .

Scientific Research Applications

1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyridone-based molecules. Examples are:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one

InChI

InChI=1S/C13H11N3O2/c1-8-5-11(17)12(18)6-16(8)10-4-2-3-9-13(10)15-7-14-9/h2-7,18H,1H3,(H,14,15)

InChI Key

VWVZXDXHWWKDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1C2=CC=CC3=C2N=CN3)O

Origin of Product

United States

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